ethyl N-(4,5,6,7-tetrahydrobenzothiazol-2-yl)carbamate
Overview
Description
Ethyl N-(4,5,6,7-tetrahydrobenzothiazol-2-yl)carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a benzothiazole ring fused with a tetrahydro structure, which is further linked to an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4,5,6,7-tetrahydrobenzothiazol-2-yl)carbamate typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The general reaction scheme is as follows:
Starting Materials: 2-amino-4,5,6,7-tetrahydrobenzothiazole and ethyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: The 2-amino-4,5,6,7-tetrahydrobenzothiazole is dissolved in the solvent, followed by the addition of triethylamine. Ethyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for several hours, after which the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4,5,6,7-tetrahydrobenzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl N-(4,5,6,7-tetrahydrobenzothiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-(4,5,6,7-tetrahydrobenzothiazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Ethyl N-(4,5,6,7-tetrahydrobenzothiazol-2-yl)carbamate can be compared with other carbamate derivatives and benzothiazole compounds:
Similar Compounds: Ethyl carbamate, benzothiazole, and other substituted benzothiazoles.
Uniqueness: The combination of the benzothiazole ring with the ethyl carbamate group imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-10(13)12-9-11-7-5-3-4-6-8(7)15-9/h2-6H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVRVHLVKZWQRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164571 | |
Record name | Carbamic acid, (4,5,6,7-tetrahydro-2-benzothiazolyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22455-52-3 | |
Record name | Carbamic acid, (4,5,6,7-tetrahydro-2-benzothiazolyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22455-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (4,5,6,7-tetrahydro-2-benzothiazolyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.